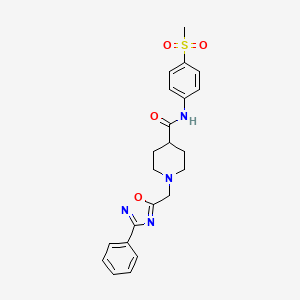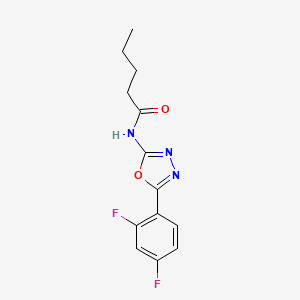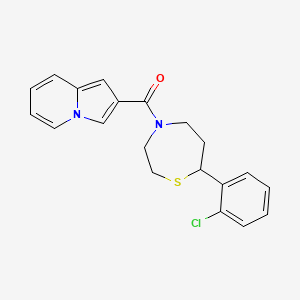
Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a compound with the molecular formula C18H14F2N2O4 and a molecular weight of 360.317 . It is also known by the registry number ZINC000005106999 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-acetylbenzofuran was treated with fluorinated aldehydes to afford corresponding fluorine-containing 1-benzofuran-2-yl-3-phenyl-prop-2-en-1-ones (chalcones). The cyclocondensation of chalcones with hydrazine hydrate under basic conditions resulted in the formation of corresponding novel fluorine-containing 3-benzofuran-2yl-5-phenyl-4,5-dihydro-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring system bearing various substituents at the C-2 position . The SMILES representation of the compound isCCOC(=O)Nc1c(oc2ccccc12)C(=O)Nc1ccc(F)c(F)c1 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.317 . The solubility of the compound in DMSO is unknown .科学的研究の応用
Heterocyclic Compound Synthesis
One notable application of Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate and related compounds is in the synthesis of diverse heterocyclic compounds. These compounds, such as trifluoromethyl heterocycles, are synthesized using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate. These reactions, often catalyzed by rhodium(II) or copper(II), yield a variety of heterocycles, including oxazoles, thiazoles, and pyridines, showcasing the compound's utility in creating complex molecular architectures with potential applications in drug development and materials science (Honey et al., 2012).
Antimicrobial Activity
Compounds derived from this compound have been explored for their antimicrobial properties. For instance, new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives exhibit significant antimicrobial activity. These derivatives, synthesized through reactions involving ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, have shown activity against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abdel-Wahab et al., 2008).
Organic Synthesis and Characterization
This compound serves as a key precursor in organic synthesis, enabling the creation of novel compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis and characterization of novel pyrazole derivatives through 3+2 annulation methods have been reported. Such derivatives are synthesized from ethyl 2-benzylidene-3-oxobutanoate, showcasing the compound's role in facilitating complex organic reactions and the development of new chemical entities with potential biological activities (Naveen et al., 2021).
Antioxidant Properties
Research into derivatives of this compound has also highlighted their potential antioxidant properties. Studies on compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have shown promising antioxidant activities, indicating the utility of these compounds in exploring new antioxidants, which could have implications for treating oxidative stress-related diseases (Kumar et al., 2016).
将来の方向性
特性
IUPAC Name |
ethyl 4-[[2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O5/c1-2-29-18(27)10-9-17(26)25-19-13-5-3-4-6-16(13)30-20(19)21(28)24-12-7-8-14(22)15(23)11-12/h3-8,11H,2,9-10H2,1H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKAVCKHGUINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)
![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2748289.png)
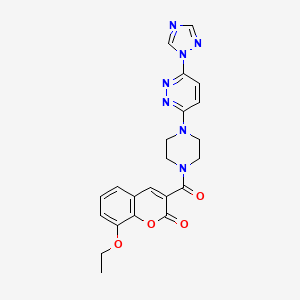
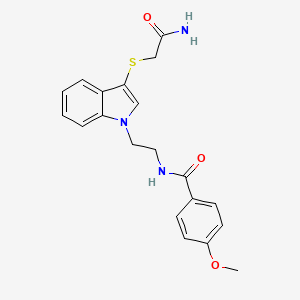
![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2748296.png)


![(Z)-3-[3-bromo-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2748299.png)
![Ethyl 4-oxo-5-(2-phenoxypropanamido)-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748300.png)
